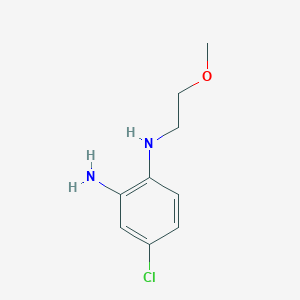
4-Chloro-N1-(2-methoxyethyl)benzene-1,2-diamine
Descripción general
Descripción
“4-Chloro-N1-(2-methoxyethyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C9H13ClN2O . It is also known as 1,2-Benzenediamine, 4-chloro- .
Synthesis Analysis
The synthesis of benzene derivatives like “4-Chloro-N1-(2-methoxyethyl)benzene-1,2-diamine” often involves electrophilic aromatic substitution . The general mechanism involves two steps:- The electrons in the pi bond attack the electrophile, forming an arenium ion .
- A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-N1-(2-methoxyethyl)benzene-1,2-diamine” include a molecular weight of 200.67 . Other properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Applications in Fluorescence Sensing and Luminescent Properties
- Aggregation-Induced Enhanced Emission (AIEE) Characteristics : A study highlighted that N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine, a similar compound, exhibits interesting aggregation-induced emission enhancement (AIEE) characteristics. This phenomenon was observed when the compound was placed in a protic solvent, displaying strong fluorescence emission, hinting at potential applications in fluorescence sensing of volatile organic solvents (Wu et al., 2015).
Conductivity and Polymer Characterization
- Conducting Copolymers Synthesis : Another research elaborated on the electrochemical copolymerization of various benzene-1,2-diamine derivatives with 3,4-ethylenedioxy thiophene (EDOT), resulting in conducting copolymers. These copolymers were then characterized using various analytical techniques, revealing insights into their electrochemical and structural properties (Turac et al., 2014).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : A study explored the effectiveness of novel synthesized compounds related to benzene-1,4-diamine as corrosion inhibitors for mild steel in an acidic environment. The research highlighted their high corrosion inhibition efficiency and suggested these compounds effectively block the electrode surface, following the Langmuir adsorption isotherm (Singh & Quraishi, 2016).
Antibacterial Activities and Molecular Interactions
- Antibacterial Activities and Protein Interactions : A study on heterocyclic Schiff bases synthesized from benzene-1,4-diamine derivatives revealed significant antibacterial activities against specific bacterial strains. The study also discussed the molecular interactions of these compounds with certain proteins, indicating potential medicinal applications (A. P, 2019).
Propiedades
IUPAC Name |
4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWBDDTUZHMQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




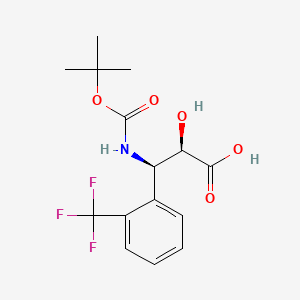

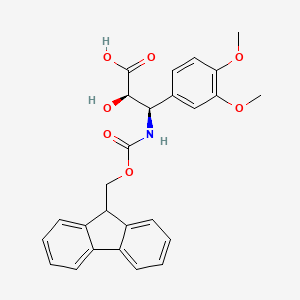
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)
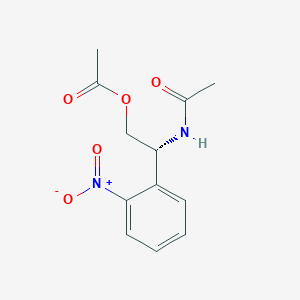
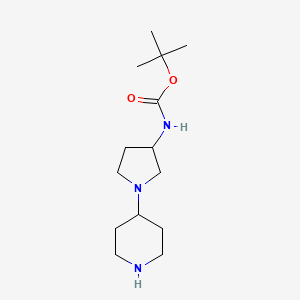
![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)

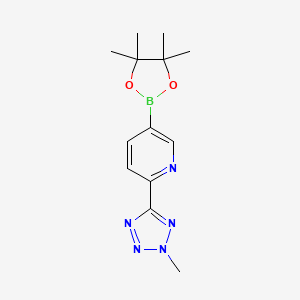
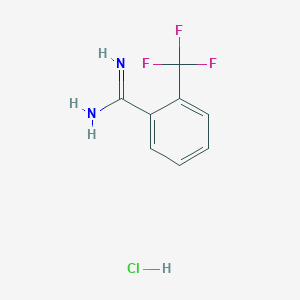
![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)

![1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1390867.png)